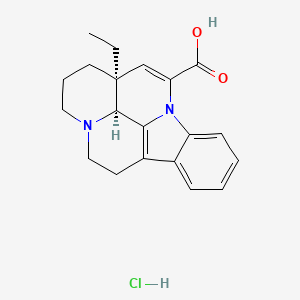

Apovincaminic Acid Hydrochloride Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24;/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24);1H/t18-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMYBTYOASVVKL-VDWUQFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Apovincaminic Acid Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Apovincaminic Acid Hydrochloride Salt, a significant derivative of the vinca (B1221190) alkaloid vincamine (B1683053). This document details the chemical processes involved in its preparation and the analytical techniques for its thorough characterization, tailored for professionals in pharmaceutical research and development.

Introduction

Apovincaminic acid is the primary active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine.[1] It is recognized for its neuroprotective properties and as a cerebral vasodilator.[2][3] The hydrochloride salt of apovincaminic acid is often prepared to enhance its solubility and stability for pharmaceutical applications. This guide outlines the synthetic route from vincamine and details the analytical methodologies for confirming its structure, purity, and physicochemical properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the hydrolysis of vincamine to yield vincaminic acid. This intermediate is then dehydrated to form apovincaminic acid, which is subsequently converted to its hydrochloride salt.

Synthesis Pathway

The overall synthetic pathway can be visualized as a three-step process: Hydrolysis, Dehydration, and Salt Formation.

Caption: Synthetic pathway of this compound.

Experimental Protocols

This procedure outlines the acid-catalyzed hydrolysis of the methyl ester of vincamine.

-

Materials:

-

Vincamine

-

3 M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Suspend vincamine in 3 M HCl.

-

Heat the mixture in a boiling water bath for approximately 100 minutes.

-

Cool the resulting solution.

-

Extract the vincaminic acid product with chloroform (3 x 20-mL portions).

-

Combine the organic extracts and evaporate the solvent to yield crude vincaminic acid.

-

This step involves the removal of a water molecule from vincaminic acid to form the apovincamine (B1665591) structure. Common dehydrating agents for such reactions include acetic anhydride or thionyl chloride.[4]

-

Materials:

-

Vincaminic Acid

-

Acetic Anhydride (or Thionyl Chloride)

-

Inert solvent (e.g., Toluene)

-

-

Procedure (General):

-

Dissolve vincaminic acid in an appropriate inert solvent.

-

Slowly add the dehydrating agent (e.g., acetic anhydride) to the solution.

-

The reaction may be heated to drive the dehydration process.

-

Monitor the reaction by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude apovincaminic acid. This may involve neutralization and extraction.

-

The crude product is then purified, for example, by recrystallization.

-

This final step involves the protonation of the basic nitrogen atom in apovincaminic acid to form the hydrochloride salt.

-

Materials:

-

Apovincaminic Acid

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

-

Anhydrous Hydrochloric Acid (as a solution in the chosen solvent or as a gas)

-

-

Procedure (General):

-

Dissolve the purified apovincaminic acid in a minimal amount of a suitable anhydrous solvent.

-

Slowly add a solution of anhydrous HCl in the same or a miscible solvent, or bubble dry HCl gas through the solution, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected salt with a small amount of the anhydrous solvent.

-

Dry the this compound under vacuum.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for purity assessment and quantification.

-

Instrumentation: HPLC system coupled to a Mass Spectrometer (MS).

-

Column: A reversed-phase column, such as a Zorbax SB-C18.[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.2% formic acid) and an organic phase (e.g., acetonitrile).[5]

-

Flow Rate: Typically around 0.75 mL/min.[5]

-

Detection: Mass spectrometry monitoring the m/z signal corresponding to apovincaminic acid (m/z = 323).[5]

-

Sample Preparation: Dissolve the synthesized salt in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration.

Table 1: HPLC-MS Parameters for Apovincaminic Acid Analysis

| Parameter | Value | Reference |

| Column | Zorbax SB-C18 | [5] |

| Mobile Phase | Water (0.2% Formic Acid) : Acetonitrile (80:20) | [5] |

| Flow Rate | 0.75 mL/min | [5] |

| Detection (MS) | m/z = 323 | [5] |

| Injection Volume | 10 µL | [5] |

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For apovincaminic acid, the protonated molecule [M+H]⁺ is typically observed at m/z 323.2.[6]

Table 2: Mass Spectrometry Data for Apovincaminic Acid

| Ion | m/z | Reference |

| [M+H]⁺ | 323.2 | [6] |

| Fragment Ion | 280.2 | [6] |

Table 3: Predicted ¹H NMR Chemical Shifts for Apovincaminic Acid

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.6 |

| Vinyl-H | ~5.7 |

| Aliphatic-H | 1.0 - 4.3 |

Table 4: Predicted ¹³C NMR Chemical Shifts for Apovincaminic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170 |

| Aromatic/Vinyl-C | 106 - 135 |

| Aliphatic-C | 7 - 56 |

Note: Actual chemical shifts can vary depending on the solvent and the formation of the hydrochloride salt.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |

| N-H⁺ (Ammonium salt) | 2700 - 2250 (broad) | Stretching vibration |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Stretching vibrations |

| C=O (Carboxylic Acid) | 1760 - 1690 | Stretching vibration |

| C=C (Aromatic/Vinyl) | 1600 - 1450 | Stretching vibrations |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching vibration |

Physicochemical Properties

Table 6: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [3] |

| Molecular Weight | 358.86 g/mol | [3] |

| CAS Number | 72296-47-0 | [3] |

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from synthesis to full characterization of the final product.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to these methodologies will ensure the production of a well-characterized compound suitable for further investigation and potential therapeutic applications.

References

- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apovincaminic acid (hydrochloride salt) - MedChem Express [bioscience.co.uk]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Apovincaminic Acid Hydrochloride Salt: A Technical Guide to its Physicochemical Properties and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, the primary active metabolite of the synthetic nootropic agent Vinpocetine (B1683063), has garnered significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of its hydrochloride salt, alongside a detailed exploration of the experimental protocols used to elucidate its mechanisms of action. The document focuses on its role in mitigating N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key pathological process in various neurodegenerative disorders. Detailed methodologies for in vivo and behavioral studies are presented, and the key signaling pathways involved in its neuroprotective effects are illustrated.

Physicochemical Properties

Apovincaminic Acid Hydrochloride Salt is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₃ClN₂O₂ |

| Molecular Weight | 358.86 g/mol |

| CAS Number | 72296-47-0 |

| Alternate Names | Apovincamin-22-oic Acid Hydrochloride Salt |

Neuroprotective Mechanisms: An Overview

Apovincaminic acid shares and contributes to the neuroprotective effects observed with its parent compound, Vinpocetine. Its mechanism of action is multifaceted, targeting several key pathways involved in neuronal damage and survival. This guide focuses on its well-documented role in counteracting NMDA receptor-mediated excitotoxicity.

Experimental Protocols for Assessing Neuroprotection

The following protocols are based on established methodologies for inducing and evaluating neuroprotection against NMDA-induced excitotoxicity in a rat model, as described in studies such as that by Nyakas et al. (2009).[1]

In Vivo Model of NMDA-Induced Excitotoxicity

This protocol details the surgical procedure for inducing a targeted excitotoxic lesion in the entorhinal cortex of rats.

Objective: To create a focal neuronal lesion by direct injection of the NMDA receptor agonist, N-methyl-D-aspartate.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

NMDA solution (in sterile saline)

-

Surgical instruments

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target coordinates for the entorhinal cortex. Based on the rat brain atlas, typical coordinates relative to bregma are: Anteroposterior (AP): -7.6 mm; Mediolateral (ML): ±4.5 mm; Dorsoventral (DV): -3.5 mm from the cortical surface.[1]

-

Slowly lower the Hamilton syringe needle to the target DV coordinate.

-

Infuse a specific volume of NMDA solution over a set period.

-

After infusion, leave the needle in place for a few minutes to prevent backflow.

-

Slowly retract the needle and suture the scalp incision.

-

Provide post-operative care, including analgesics and monitoring.

Behavioral Assessment Protocols

A battery of behavioral tests is employed to assess the functional consequences of the NMDA-induced lesion and the neuroprotective effects of this compound.

Objective: To assess spatial learning and memory.

Apparatus: A circular pool (approx. 1.5 m diameter) filled with opaque water, with a hidden escape platform.

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Rats are given multiple trials per day to find the hidden platform from different starting positions.

-

If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (e.g., Day 6):

-

The platform is removed from the pool.

-

The rat is allowed to swim for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Objective: To assess recognition memory.

Apparatus: An open-field arena and two sets of identical objects, plus one novel object.

Procedure:

-

Habituation: Allow the rat to explore the empty arena.

-

Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set time.

-

Test Phase (after a delay): Replace one of the familiar objects with a novel object.

-

Record the time the rat spends exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.

Objective: To assess social memory.

Apparatus: A test arena and two unfamiliar juvenile rats.

Procedure:

-

Familiarization Phase: The test rat is exposed to a juvenile rat for a set period.

-

Test Phase (after a delay): The test rat is simultaneously exposed to the familiar juvenile and a novel juvenile.

-

Record the time the rat spends interacting with the novel juvenile versus the familiar one. A preference for the novel juvenile indicates intact social memory.

Objective: To assess spatial working memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

-

Place the rat in the center of the maze and allow it to freely explore the three arms for a set time (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as entering a different arm in each of three consecutive entries.

-

Calculate the percentage of spontaneous alternation. A higher percentage indicates better spatial working memory.

Histological Analysis

Objective: To quantify the extent of neuronal damage and microglia activation.

Procedure:

-

After the completion of behavioral testing, perfuse the rats with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains and process them for sectioning.

-

Perform immunohistochemical staining for neuronal markers (e.g., NeuN) to assess neuronal loss and for microglial markers (e.g., Iba1) to assess neuroinflammation.

-

Quantify the lesion volume and the area of microglial activation using image analysis software.

Key Signaling Pathways

The neuroprotective effects of Apovincaminic Acid, as a metabolite of Vinpocetine, are mediated through the modulation of several intracellular signaling pathways.

Inhibition of Phosphodiesterase 1 (PDE1)

Apovincaminic acid's parent compound, Vinpocetine, is a known inhibitor of PDE1.[2] This inhibition leads to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). These second messengers are critical for activating downstream protein kinases that promote neuronal survival and synaptic plasticity.

Modulation of the IKK/NF-κB Inflammatory Pathway

Vinpocetine has been shown to exert anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[3][4][5] This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of the transcription factor NF-κB. By keeping NF-κB sequestered in the cytoplasm, the transcription of pro-inflammatory genes is suppressed.

Blockade of Voltage-Gated Sodium Channels

Vinpocetine is also known to block voltage-gated sodium channels (VGSCs).[6][7][8] By inhibiting the excessive influx of sodium ions during excitotoxic conditions, it helps to prevent the subsequent calcium overload that leads to neuronal cell death. This action is particularly relevant in the context of ischemia where energy deprivation leads to uncontrolled neuronal depolarization.

Conclusion

This compound, as the principal active metabolite of Vinpocetine, demonstrates significant neuroprotective potential. Its multifaceted mechanism of action, involving the inhibition of PDE1, modulation of inflammatory pathways, and blockade of ion channels, makes it a compelling candidate for further research and development in the context of neurodegenerative diseases characterized by excitotoxicity and neuroinflammation. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers and scientists in the field of drug discovery and development.

References

- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Mechanisms of Apovincaminic Acid Hydrochloride Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, the primary active metabolite of vinpocetine (B1683063), has garnered significant attention for its neuroprotective properties. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Apovincaminic Acid Hydrochloride Salt in neuroprotection. It consolidates findings from numerous preclinical studies, detailing the compound's molecular targets, its influence on critical signaling pathways, and its efficacy in various models of neurological damage. This document summarizes quantitative data in structured tables, provides detailed experimental protocols from key studies, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Apovincaminic acid is an orally active and brain-penetrant compound that exerts significant neuroprotective effects.[1] As the main active metabolite of vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, its therapeutic potential has been investigated in the context of cerebrovascular disorders and neurodegenerative diseases.[2][3] The neuroprotective action of apovincaminic acid is not attributed to a single mechanism but rather to a synergistic combination of effects on various cellular and molecular pathways. This guide will dissect these mechanisms, providing a detailed overview of the current understanding of its neuroprotective actions.

Core Mechanisms of Neuroprotection

The neuroprotective effects of apovincaminic acid, largely extrapolated from studies on its parent compound vinpocetine, can be categorized into several key areas: anti-inflammatory effects, inhibition of phosphodiesterase type 1 (PDE1), modulation of ion channels, and antioxidant activity.

Anti-inflammatory Action: Inhibition of the NF-κB Pathway

A pivotal mechanism underlying the neuroprotective effects of apovincaminic acid is its potent anti-inflammatory activity.[4][5] This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[4][6]

Vinpocetine, and by extension its active metabolite apovincaminic acid, has been shown to directly target and inhibit the IκB kinase (IKK) complex.[5][7][8] The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, apovincaminic acid effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[6][9][10] This mechanism has been observed in various cell types, including macrophages, endothelial cells, and vascular smooth muscle cells.[11] Furthermore, studies have shown that vinpocetine can attenuate the TLR4/MyD88/NF-κB signaling pathway, which is crucial in the inflammatory response following cerebral ischemia/reperfusion injury.

Figure 1: Apovincaminic Acid's Inhibition of the NF-κB Signaling Pathway.

Phosphodiesterase 1 (PDE1) Inhibition

Apovincaminic acid, following its parent compound vinpocetine, acts as a selective inhibitor of phosphodiesterase type 1 (PDE1).[9][12] PDE1 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling.[4][5] By inhibiting PDE1, apovincaminic acid leads to an increase in the intracellular levels of both cAMP and cGMP.[9]

The elevation of these cyclic nucleotides activates downstream signaling cascades, including protein kinases that phosphorylate transcription factors like the cAMP response element-binding protein (CREB).[7][13] Phosphorylated CREB promotes the expression of genes associated with neuronal plasticity, survival, and differentiation.[7] This mechanism is believed to contribute significantly to the cognitive-enhancing and neuroprotective effects of the compound.[7][13] Furthermore, the increase in cGMP in vascular smooth muscle cells leads to vasodilation, which improves cerebral blood flow and the delivery of oxygen and nutrients to brain tissue.[4][12]

Figure 2: Inhibition of PDE1 by Apovincaminic Acid and Downstream Effects.

Modulation of Ion Channels and Neurotransmitter Systems

Apovincaminic acid also exerts neuroprotective effects through the modulation of various ion channels and neurotransmitter systems. It has been shown to inhibit voltage-gated sodium channels, which helps to reduce neuronal hyperexcitability and excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[4][9][12] By stabilizing cell membranes and decreasing excessive sodium influx, the compound can prevent the cascade of events leading to cell death.[4]

Furthermore, some of its neuroprotective actions may be linked to the modulation of glutamate (B1630785) receptors, particularly the NMDA receptor.[14][15] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to an excessive influx of calcium, triggering excitotoxic cell death.[2] Vinpocetine has been shown to interfere with NMDA receptor-Ca2+ channel overexcitation, and its actions to improve cation channel permeability and cell marker immunoreactivity following ischemia appear to be limited to NMDA activation.[2][14] Apovincaminic acid also enhances the release of acetylcholine, a neurotransmitter crucial for learning and memory, which may contribute to its cognitive-enhancing properties.[4]

Antioxidant Properties

The brain is highly susceptible to oxidative stress due to its high oxygen consumption. Apovincaminic acid exhibits antioxidant properties by scavenging free radicals and reducing lipid peroxidation.[4] This antioxidant activity helps to protect neurons from oxidative damage, which is a common pathological feature in various neurodegenerative diseases and ischemic events.[4][5]

Quantitative Data on Neuroprotective Effects

The following table summarizes key quantitative data from preclinical studies investigating the neuroprotective effects of vinpocetine and its metabolite, apovincaminic acid.

| Parameter | Model | Compound | Concentration/Dose | Result | Reference |

| Infarct Volume Reduction | Permanent Middle Cerebral Artery Occlusion (MCAO) in rats | Vinpocetine | 3 mg/kg i.p. | 42% decrease in infarct volume (p < 0.05) | [16][17] |

| IC50 for Neurotoxicity Inhibition | Glutamate, NMDA, or veratridine-induced excitotoxicity in primary cortical cell culture | Vinpocetine | 0.1-1 mM | IC50 = 2-7 x 10-6 M | [16][17] |

| IC50 for IKKβ Kinase Inhibition | In vitro kinase assay | Vinpocetine | - | IC50 = 17.17 µM | [8] |

| IC50 for NF-κB Transcriptional Activity Inhibition | Intracellular IKK kinase activation and NF-κB–dependent transcriptional activity | Vinpocetine | - | IC50 ≈ 25 µM | [8] |

| Behavioral Deficit Attenuation | NMDA-induced neurodegeneration in the entorhinal cortex of rats | Apovincaminic Acid (cAVA) | 10 mg/kg i.p. | Effective attenuation of behavioral deficits | [1] |

| Lesion Size and Microglia Activation Reduction | NMDA-induced neurodegeneration in the entorhinal cortex of rats | Apovincaminic Acid (cAVA) | 10 mg/kg i.p. | Significant decrease in lesion size and microglia activation | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature that have been instrumental in elucidating the neuroprotective mechanisms of apovincaminic acid and its parent compound.

In Vivo Model: NMDA-Induced Neurodegeneration in Rats

This model is used to assess the in vivo neuroprotective action of compounds against excitotoxicity.

-

Animal Model: Adult male Wistar rats.

-

Lesioning: Bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration in the entorhinal cortex.

-

Drug Administration: NMDA-lesioned rats are treated with a 10 mg/kg intraperitoneal (i.p.) dose of vinpocetine or cis-apovincaminic acid (cAVA) 60 minutes before the lesion and throughout 3 postoperative days.[3]

-

Behavioral Testing: A battery of behavioral tests is initiated after the termination of drug treatment, including:

-

Novel object recognition

-

Social discrimination

-

Spontaneous alternation in a Y-maze

-

Spatial learning in the Morris water maze

-

-

Histological Analysis: At the end of behavioral testing, brains are perfused with a fixative. The size of the excitotoxic neuronal lesion and microglial activation around the lesion are quantitatively assayed on brain sections immunostained for neuron-specific nuclear protein (NeuN) and integrin CD11b, respectively.[3]

Figure 3: Experimental Workflow for the In Vivo NMDA-Induced Neurodegeneration Model.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is a widely used preclinical model of ischemic stroke to evaluate the efficacy of neuroprotective agents.

-

Animal Model: Rats.

-

Ischemia Induction: Permanent middle cerebral artery occlusion (MCAO).

-

Drug Administration: Vinpocetine (3 mg/kg i.p.) is administered 30 minutes post-ischemia.[17]

-

Outcome Measurement: Infarct volume is determined by 2,3,5-triphenyltetrazolium-chloride (TTC) staining.[17]

In Vitro Model: Neurotoxicity in Primary Cortical Cell Culture

This model is used to assess the direct neuroprotective effects of a compound against excitotoxicity at the cellular level.

-

Cell Culture: Primary cortical cell culture.

-

Induction of Neurotoxicity: Excitotoxicity is induced by prolonged (24 h) or transient (15 min) exposure to glutamate, or transient exposure to N-methyl-D-aspartate (NMDA) or veratridine (B1662332) (0.1-1 mM).[17]

-

Drug Treatment: Vinpocetine is applied at various concentrations to determine its dose-dependent inhibitory effect.

-

Outcome Measurement: Neurotoxicity is measured by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.[17]

Conclusion

This compound, as the principal active metabolite of vinpocetine, demonstrates a robust and multifaceted mechanism of action in neuroprotection. Its ability to concurrently target multiple pathological pathways, including inflammation, excitotoxicity, and oxidative stress, underscores its therapeutic potential for a range of neurological disorders. The inhibition of the IKK/NF-κB pathway and PDE1 are central to its neuroprotective and cognitive-enhancing effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of apovincaminic acid as a neuroprotective agent. Future studies should continue to delineate the precise contributions of each mechanism to its overall therapeutic profile and explore its efficacy in a broader range of neurodegenerative and cerebrovascular disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 5. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) | MDPI [mdpi.com]

- 12. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innpharmacotherapy.com [innpharmacotherapy.com]

- 14. Vinpocetine protects inner retinal neurons with functional NMDA glutamate receptors against retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

Apovincaminic Acid Hydrochloride Salt: A Comprehensive Technical Guide to the Core Metabolite of Vinpocetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine (B1683053), is a well-established therapeutic agent for cerebrovascular disorders and cognitive impairment. A critical aspect of its pharmacology is its rapid and extensive metabolism following administration. The principal and biologically active metabolite of Vinpocetine is Apovincaminic Acid (AVA). Due to the rapid conversion, AVA is frequently utilized as a surrogate marker for Vinpocetine exposure in pharmacokinetic and bioequivalence studies.[1][2] This technical guide provides an in-depth overview of Apovincaminic Acid Hydrochloride Salt, focusing on its pharmacokinetic profile, the analytical methodologies for its quantification, and the key signaling pathways associated with the therapeutic effects of its parent compound, Vinpocetine.

The Metabolic Conversion of Vinpocetine to Apovincaminic Acid

Vinpocetine undergoes rapid hydrolysis, primarily during its first pass through the liver, to form its main metabolite, Apovincaminic Acid. This biotransformation involves the cleavage of the ethyl ester group of Vinpocetine. While the specific enzymes catalyzing this reaction are not extensively detailed in the current literature, it is understood to be a highly efficient process.[1][3]

Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of both Vinpocetine and Apovincaminic Acid have been characterized in various studies. The following tables summarize key pharmacokinetic parameters in humans and rats, providing a comparative overview.

Table 1: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Humans

| Parameter | Vinpocetine | Apovincaminic Acid (AVA) | Administration Route | Reference |

| Cmax | 20-62 ng/mL | 49.5 ± 16 ng/mL | Oral | [4][5] |

| Tmax | 1-1.5 h | 1.1 ± 0.36 h | Oral | [4][5] |

| Elimination Half-life (t½) | 4.83 h (β-phase) | ~1 h | IV / Oral | [2][4] |

| Oral Bioavailability | ~57% | - | Oral | [4] |

Table 2: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Rats

| Parameter | Vinpocetine | Apovincaminic Acid (AVA) | Administration Route | Reference |

| Cmax | 135.33 ng/mL (2 mg/kg) | - | Oral (gavage) | [6] |

| Tmax | ≤ 2 h | ≤ 1.5 h | Oral (gavage) | [6] |

| Elimination Half-life (t½) | ≤ 3 h | - | Oral (gavage) | [6] |

| Oral Bioavailability | 52% | - | Oral (gavage) | [6] |

Experimental Protocols

Accurate quantification of Apovincaminic Acid is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed analytical techniques.

HPLC Method for Apovincaminic Acid in Human Plasma

This protocol is based on a validated HPLC-MS method for the quantification of AVA in human plasma.

Sample Preparation:

-

To a plasma sample, add a suitable internal standard.

-

Perform protein precipitation by adding methanol (B129727).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Inject the supernatant into the HPLC system.

Chromatographic Conditions:

-

Column: Zorbax SB-C18

-

Mobile Phase: Water with 0.2% formic acid and acetonitrile (B52724) (80:20, v/v)

-

Flow Rate: 0.75 mL/min

-

Column Temperature: 45°C

-

Detection: Mass Spectrometry (MS) monitoring the m/z transition for AVA (e.g., m/z 323).

Validation Parameters:

-

Linearity: 4 to 240 ng/mL

-

Limit of Quantification (LOQ): 4 ng/mL

-

Accuracy and Precision: Within-run assay < 5.2%, between-run assay < 10%

UPLC-MS/MS Method for Vinpocetine and Apovincaminic Acid in Rat Brain Tissue

This protocol is adapted from a study determining Vinpocetine and AVA in various rat brain regions.[3]

Sample Preparation:

-

Homogenize brain tissue samples.

-

Add an internal standard (e.g., phenacetin).

-

Precipitate proteins using methanol.

-

Centrifuge the mixture to remove precipitated proteins.

-

Analyze the supernatant by UPLC-MS/MS.

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)

-

Mobile Phase: Gradient elution with methanol and water.

-

Flow Rate: 0.20 mL/min

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Vinpocetine: m/z 351 → m/z 280

-

Apovincaminic Acid: m/z 323 → m/z 280

-

Internal Standard (Phenacetin): m/z 180 → m/z 110[3]

-

Validation Parameters:

-

Linearity Range:

-

Vinpocetine: 0.100 to 60.0 ng/mL

-

Apovincaminic Acid: 0.103 to 6.18 ng/mL

-

-

Precision (RSD): Within 11.8%

-

Accuracy (RE): -1.7% to 3.0% for Vinpocetine; 2.7% to 9.5% for AVA[3]

General workflow for the analysis of Vinpocetine and AVA.

Key Signaling Pathways Associated with Vinpocetine's Neuroprotective Effects

The therapeutic benefits of Vinpocetine are attributed to its influence on several key signaling pathways, contributing to its neuroprotective properties.

PI3K/AKT Signaling Pathway

Vinpocetine has been shown to protect against cerebral ischemia-reperfusion injury by activating the PI3K/AKT signaling pathway. This activation leads to the phosphorylation of Connexin 43 (Cx43) in astrocytes, which is crucial for neuroprotection.[1]

Vinpocetine-mediated activation of the PI3K/AKT pathway.

Inhibition of NF-κB Inflammatory Pathway

Vinpocetine exerts anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. It has been demonstrated to inhibit IKK (IκB kinase), which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Inhibition of the NF-κB pathway by Vinpocetine.

Conclusion

This compound is the cornerstone of understanding the pharmacokinetics and therapeutic action of Vinpocetine. Its rapid formation and biological activity underscore the importance of its accurate quantification and the elucidation of the molecular pathways influenced by its parent compound. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and neuroscience, facilitating further investigation into the therapeutic potential of Vinpocetine and its derivatives.

References

- 1. The Effect of Vinpocetine on Human Cytochrome P450 Isoenzymes by Using a Cocktail Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics and metabolism of vincamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Effects of Apovincaminic Acid Hydrochloride Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apovincaminic acid, the primary active metabolite of the synthetic ethyl ester vinpocetine (B1683063), has demonstrated significant neuroprotective properties.[1] While much of the existing research has focused on the parent compound, vinpocetine, it is understood that apovincaminic acid contributes substantially to its therapeutic effects. This technical guide synthesizes the available in vitro data to elucidate the neuroprotective mechanisms of apovincaminic acid, providing detailed experimental protocols and visualizing key signaling pathways. The primary mechanisms of action include the modulation of ion channels, inhibition of phosphodiesterase type 1 (PDE1), and anti-inflammatory effects, all of which contribute to its potential as a therapeutic agent for cerebrovascular and neurodegenerative disorders.[1][2]

Quantitative Data Summary

The majority of quantitative in vitro data available pertains to vinpocetine. As apovincaminic acid is its main active metabolite, these data provide a strong indication of its potential efficacy.

| Assay Type | Cell Type | Challenge | Compound | Concentration | Key Finding |

| Neurotoxicity | Rat Cortical Neurons | Glutamate (B1630785) | Vinpocetine | - | Confirmed neuroprotective effect against glutamate toxicity.[1] |

| Ion Channel Modulation | Rat Cortical Neurons | - | Vinpocetine | IC50: 44.2 +/- 14.6 µM | Potent blockade of voltage-gated Na+ channels, comparable to phenytoin (B1677684).[3] |

| Anti-Inflammation | Various (VSMCs, HUVECs, Macrophages) | TNF-α | Vinpocetine | - | Inhibition of NF-κB activation and subsequent proinflammatory mediators.[4][5] |

Key Neuroprotective Mechanisms & Signaling Pathways

Apovincaminic acid's neuroprotective effects are multifaceted, stemming from the actions of its parent compound, vinpocetine. The key mechanisms identified through in vitro studies include:

-

Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, vinpocetine stabilizes neuronal membranes, reducing excessive excitability and subsequent excitotoxicity.[2][3] This is a crucial mechanism in preventing the cascade of events leading to neuronal cell death in ischemic conditions.

-

Modulation of Calcium Homeostasis: Vinpocetine has been shown to interfere with NMDA receptor-Ca2+ channel overexcitation, a key pathway in glutamate-induced neurotoxicity.[1] By reducing intracellular calcium overload, it prevents the activation of various downstream cell death pathways.

-

Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine's inhibition of PDE1 leads to an increase in intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP).[2][6] These second messengers are vital for neuronal survival and plasticity.

-

Anti-Inflammatory Effects: Vinpocetine exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4][5][7] It directly targets the IKK complex, preventing the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][7]

Visualized Signaling Pathways

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the neuroprotective effects of this compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of viable cells.[8][9][10][11][12]

-

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.[8]

-

Protocol:

-

Seed neuronal cells in a 96-well plate and culture until desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Induce neurotoxicity with a relevant stressor (e.g., glutamate, H₂O₂).

-

After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[10]

-

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13]

-

Protocol:

-

Follow the cell seeding and treatment protocol as described for the MTT assay.

-

Prepare controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[13]

-

After treatment, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate (B86563) and NAD+.

-

Measure the rate of NAD+ reduction to NADH, which is proportional to LDH activity, by monitoring the change in absorbance at 340 nm.

-

Apoptosis Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be quantified spectrophotometrically.[14]

-

Protocol:

-

After cell treatment, lyse the cells to release intracellular contents.[14]

-

Incubate the cell lysate with the caspase-3 substrate.

-

Measure the absorbance of the released chromophore at 405 nm.[15][16]

-

The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.[14]

-

Oxidative Stress Assay

This assay uses a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.

-

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol:

-

Following treatment, wash the cells and incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[13]

-

Calcium Imaging

This technique is used to visualize changes in intracellular calcium concentrations.[17]

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4). Changes in intracellular calcium levels lead to changes in the fluorescence intensity of the dye.[17][18]

-

Protocol:

-

Culture neurons on glass coverslips.

-

Load the cells with a calcium indicator dye.[19]

-

Mount the coverslip on a perfusion chamber on a fluorescence microscope.

-

Record baseline fluorescence.

-

Apply stimuli (e.g., glutamate) with and without this compound and record the changes in fluorescence over time.[20]

-

Mitochondrial Health Assay

This assay assesses mitochondrial function by measuring the mitochondrial membrane potential.

-

Principle: A cationic fluorescent dye, such as JC-1, is used. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.[21][22]

-

Protocol:

-

After treatment, incubate cells with JC-1 dye.[23]

-

Wash the cells to remove the dye that has not entered the mitochondria.

-

Measure the fluorescence intensity for both red and green channels using a fluorescence microscope or plate reader.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[21]

-

Conclusion

The available in vitro evidence strongly suggests that apovincaminic acid, as the active metabolite of vinpocetine, possesses significant neuroprotective properties. Its multifaceted mechanism of action, involving the inhibition of voltage-gated sodium channels, modulation of calcium homeostasis, inhibition of PDE1, and potent anti-inflammatory effects, makes it a compelling candidate for further investigation in the context of neurodegenerative and cerebrovascular diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific contributions of this compound to these neuroprotective effects. Future in vitro studies focusing directly on the hydrochloride salt are warranted to quantify its specific efficacy and to further refine our understanding of its therapeutic potential.

References

- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 3. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. youtube.com [youtube.com]

- 19. 2.7. Calcium imaging [bio-protocol.org]

- 20. biorxiv.org [biorxiv.org]

- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

Early In Vivo Research on Apovincaminic Acid Hydrochloride Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid, the major and active metabolite of the synthetic ethyl ester vinpocetine (B1683063), has garnered significant interest for its neuroprotective properties.[1][2] This technical guide provides an in-depth overview of early in vivo research on Apovincaminic Acid Hydrochloride Salt, focusing on its efficacy in animal models of neurotoxicity and its pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel neuroprotective agents.

Pharmacokinetics in Rodent Models

Early in vivo studies in rats have been crucial in elucidating the pharmacokinetic profile of apovincaminic acid. Following oral administration of its parent drug, vinpocetine, apovincaminic acid is rapidly formed and demonstrates significant bioavailability and brain penetration.

Table 1: Pharmacokinetic Parameters of Apovincaminic Acid in Rats

| Parameter | Value | Species/Model | Administration Route | Dosage | Source |

| Oral Absorption | ~50% (of vinpocetine dose) | Rat | Oral (p.o.) | 10 mg/kg (of vinpocetine) | [1] |

| Brain Penetration | Detected in various brain regions | Rat | Intragastric | 4 mg/kg (of vinpocetine) | [3] |

| Elimination from Brain | Slow, maintained for >12 hours | Rat | Intragastric | 4 mg/kg (of vinpocetine) | [3] |

In Vivo Neuroprotective Efficacy

The neuroprotective effects of apovincaminic acid have been demonstrated in a well-established rat model of N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

Experimental Protocol: NMDA-Induced Entorhinal Cortex Lesion in Rats

This protocol outlines the methodology used to assess the neuroprotective effects of apovincaminic acid in vivo.[4]

-

Animal Model: Adult male rats are used for this model.

-

Lesion Induction:

-

Animals are anesthetized, and bilateral stereotaxic injections of NMDA are administered directly into the entorhinal cortex.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle.

-

A dose of 10 mg/kg is administered intraperitoneally (i.p.) twice daily for four days. The initial dose is given prior to the NMDA-induced lesion.[1]

-

-

Behavioral Assessment:

-

Following the treatment period, a battery of behavioral tests is conducted to evaluate cognitive function, including learning and memory. These tests may include the Morris water maze and novel object recognition tasks.[4]

-

-

Histological Analysis:

-

After behavioral testing, brain tissue is collected and processed for histological analysis.

-

Immunohistochemical staining for neuronal markers (e.g., NeuN) and microglial activation markers (e.g., Iba1) is performed to quantify the extent of the lesion and neuroinflammation.

-

Quantitative Efficacy Data

In the NMDA-induced lesion model, treatment with apovincaminic acid resulted in significant neuroprotection.

Table 2: Neuroprotective Effects of Apovincaminic Acid in NMDA-Lesioned Rats

| Outcome Measure | Result | Dosage | Animal Model | Source |

| Behavioral Deficits | Effective attenuation | 10 mg/kg i.p. (twice daily for 4 days) | Rat (NMDA lesion) | [1] |

| Lesion Size | Significant decrease | 10 mg/kg i.p. (twice daily for 4 days) | Rat (NMDA lesion) | [1] |

| Microglial Activation | Significant decrease in the region of activation | 10 mg/kg i.p. (twice daily for 4 days) | Rat (NMDA lesion) | [1] |

Visualizing the Experimental Workflow and Proposed Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of apovincaminic acid.

Caption: Workflow for in vivo neuroprotection studies of Apovincaminic Acid.

Proposed Neuroprotective Signaling Pathway

While the precise molecular mechanisms of apovincaminic acid are still under investigation, its neuroprotective effects against NMDA-induced excitotoxicity are likely mediated through the modulation of key signaling pathways involved in neuronal survival and inflammation. The parent compound, vinpocetine, is known to inhibit phosphodiesterase type 1 (PDE1), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway is known to have anti-inflammatory and neuroprotective effects.

Caption: Proposed neuroprotective signaling pathway of Apovincaminic Acid.

Conclusion

Early in vivo research provides compelling evidence for the neuroprotective potential of this compound. Its ability to penetrate the brain and mitigate neuronal damage in a relevant animal model of excitotoxicity highlights its promise as a therapeutic candidate for neurological disorders characterized by neuronal loss. Further research is warranted to fully elucidate its molecular mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the absorption of vinpocetine and apovincaminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Apovincaminic Acid Hydrochloride Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, the major and active metabolite of the synthetic ethyl ester vinpocetine (B1683063), is a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the solubility and stability of its hydrochloride salt form. Due to the limited availability of public data on the salt form, this document synthesizes known information, draws inferences from its parent compound, and outlines standardized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of apovincaminic acid-based therapeutics.

Physicochemical Properties

Apovincaminic acid hydrochloride salt is the salt form of apovincaminic acid, a cerebral vasodilator. The hydrochloride salt is often utilized to enhance the aqueous solubility and overall bioavailability of the active pharmaceutical ingredient (API).

| Property | Value | Source |

| Chemical Name | Apovincamin-22-oic Acid Hydrochloride Salt | [1] |

| CAS Number | 72296-47-0 | [1] |

| Molecular Formula | C₂₀H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 358.86 g/mol | [1] |

| Appearance | White to off-white solid | |

| Hygroscopicity | Reported to be hygroscopic |

Solubility Profile

The solubility of an API is a critical determinant of its absorption and bioavailability. While comprehensive quantitative data for this compound is not widely published, the available information and general principles of salt forms suggest the following profile.

Qualitative Solubility

| Solvent | Solubility Description | Source |

| Water | Very Slightly Soluble | [2] |

| DMSO | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Quantitative Solubility

A single quantitative data point has been reported for its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Notes | Source |

| DMSO | 50 mg/mL (approximately 139.33 mM) | Requires sonication for dissolution. The hygroscopic nature of DMSO may influence solubility. |

pH-Dependent Solubility

The solubility of ionizable compounds like apovincaminic acid is highly dependent on the pH of the medium. As a hydrochloride salt of a weakly basic compound, its solubility is expected to be higher in acidic conditions and decrease as the pH increases towards its pKa and beyond. A detailed pH-solubility profile has not been found in public literature.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Storage Recommendations

| Form | Condition | Duration | Notes | Source |

| Solid | 4°C, sealed from moisture | - | Hygroscopic nature requires protection from humidity. | |

| In Solvent | -20°C, sealed, protected from moisture | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

| In Solvent | -80°C, sealed, protected from moisture | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

Degradation Pathways

Specific forced degradation studies on this compound are not publicly available. However, studies on its parent compound, vinpocetine, indicate that hydrolysis is a key degradation pathway. The degradation of vinpocetine to apovincaminic acid is influenced by pH, with different mechanisms dominating in acidic versus neutral conditions. This suggests that the stability of apovincaminic acid itself is likely pH-sensitive.

Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Mechanism of Action and Signaling Pathway

The neuroprotective effects of apovincaminic acid are believed to be similar to its parent compound, vinpocetine. The mechanism is multifaceted, involving the modulation of several key cellular processes implicated in neuronal injury.

The proposed neuroprotective mechanisms include:

-

Inhibition of Voltage-Gated Sodium Channels: This can reduce neuronal excitability and subsequent glutamate (B1630785) release, mitigating excitotoxicity.

-

Modulation of Glutamate Receptors: Particularly the NMDA receptor, which plays a crucial role in excitotoxic neuronal death.

-

Inhibition of Voltage-Operated Calcium Channels: This helps in preventing intracellular calcium overload, a key event in cell death pathways.

-

Anti-inflammatory Action: Inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathways through which apovincaminic acid may exert its neuroprotective effects.

Conclusion

This compound is a promising neuroprotective agent. While there is a need for more comprehensive public data on its solubility and stability, this guide provides a foundational understanding based on available information and established scientific principles. The outlined experimental protocols offer a systematic approach for researchers to further characterize this compound, facilitating its development into a potential therapeutic. Future studies should focus on generating a detailed pH-solubility profile and conducting thorough forced degradation studies to fully elucidate its physicochemical properties.

References

- 1. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

Purity Analysis of Apovincaminic Acid Hydrochloride Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for analyzing the purity of Apovincaminic Acid Hydrochloride Salt. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. This document outlines the key analytical techniques, experimental protocols, and data presentation for the comprehensive purity assessment of this compound.

Introduction to Apovincaminic Acid and Purity Profiling

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine.[1][2][3] It is known for its neuroprotective effects.[4] The hydrochloride salt of apovincaminic acid is a form often used in pharmaceutical preparations.[5][6] Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance.[7] These impurities can originate from the synthesis process, degradation, or storage and can be classified as organic, inorganic, or residual solvents.[7] A thorough purity analysis is essential to meet regulatory requirements and ensure the quality of the API.

Chromatographic Methods for Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the separation, identification, and quantification of apovincaminic acid and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for purity analysis, offering high resolution and sensitivity for separating the main compound from its impurities.

Table 1: Summary of HPLC Methods for Apovincaminic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zorbax SB-C18[1] | RP-8 | LiChrospher 60 RP-Select B (125 mm x 3 mm i.d.; 5 µm)[8] |

| Mobile Phase | Water with 0.2% formic acid and acetonitrile (B52724) (80:20)[1] | Acetonitrile-0.0075 M phosphate (B84403) buffer (28:72) at pH 3.5 | Isocratic[8] |

| Flow Rate | 0.75 mL/min[1] | - | - |

| Detection | MS (m/z = 323)[1] | UV at 254 nm | UV at 254 nm[8] |

| Linearity Range | 4 - 240 ng/mL[1] | - | 5.00 - 300 ng/mL[8] |

| Limit of Quantification (LOQ) | 4 ng/mL[1] | 20 ng/ml | - |

| Recovery | - | ~50% | 95.9 - 116%[8] |

| Precision (RSD%) | < 5.2% (within-run), < 10% (between-run)[1] | - | 7.00% (overall)[8] |

This protocol is adapted from established methods for the analysis of apovincaminic acid.[8]

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).

-

Prepare a sample solution of the this compound batch to be tested at a similar concentration.

-

Prepare solutions of known and potential impurities if available.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C8 or C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to separate all impurities.

-

Flow Rate: Typically 0.8 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where apovincaminic acid and its potential impurities have significant absorbance (e.g., 254 nm).[8] A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment.

-

-

Data Analysis:

-

Record the chromatograms of the standard and sample solutions.

-

Identify the peak corresponding to apovincaminic acid based on its retention time compared to the standard.

-

Identify and quantify any impurity peaks. The percentage of each impurity can be calculated using the area normalization method, assuming a similar response factor to the main peak, or by using reference standards for each impurity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities. It is also a powerful tool for the structural elucidation of unknown impurities.

Table 2: Summary of LC-MS/MS Methods for Apovincaminic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Chromatography | HPLC[2] | UPLC[3] | HPLC[9] |

| Column | C18[2] | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3] | Zorbax SB-CN (250 × 4.6 mm) 5µm[9] |

| Mobile Phase | Isocratic[2] | Methanol-water gradient[3] | Methanol and 10mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid[9] |

| Flow Rate | - | 0.20 mL/min[3] | 1.00 mL/min[9] |

| Ionization | Positive Ion Mode[2] | Positive Electrospray Ionization (ESI)[3] | - |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2][3] | Multiple Reaction Monitoring (MRM)[3] | - |

| MRM Transition | m/z 323.2 → 280.2[2] | m/z 323 → m/z 280[3] | - |

| Linearity Range | 0.5 - 500 ng/mL[2] | 0.103 - 6.18 ng/mL[3] | 0.5 - 500 ng/mL[9] |

| Precision (RSD%) | < 8.55%[2] | < 11.8%[3] | - |

| Accuracy (RE%) | - | 2.7% to 9.5%[3] | - |

This protocol provides a general framework for using LC-MS/MS for in-depth purity analysis.[2][3][9]

-

Sample Preparation: Prepare solutions of the this compound as described for the HPLC method.

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Utilize a high-resolution separation method, similar to the HPLC conditions described above, often with UPLC for faster and more efficient separations.[3]

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for apovincaminic acid.[3]

-

Full Scan Analysis: Perform a full scan analysis to detect all ionizable species in the sample.

-

Tandem MS (MS/MS): Fragment the ions of interest (including the parent drug and any detected impurities) to obtain structural information for identification. The transition m/z 323.2 → 280.2 is characteristic of apovincaminic acid.[2][3]

-

-

-

Data Analysis:

-

Extract ion chromatograms for the expected m/z of apovincaminic acid and any potential impurities.

-

Compare the fragmentation patterns of the impurities with those of the parent drug and with known impurity standards to aid in their identification.

-

Quantify impurities using the area of their respective peaks in the chromatogram, preferably against their own reference standards.

-

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for the purity analysis of this compound.

Potential Impurities

While specific process-related impurities for this compound are not detailed in the provided search results, potential impurities could include starting materials, intermediates, by-products from the synthesis of its parent compound, vinpocetine, and degradation products. Some known impurities related to vinpocetine that could be relevant include Vinpocetine EP Impurity A, Vinpocetine EP Impurity B, and Vinpocetine EP Impurity D.[10][11]

Conclusion

The purity of this compound can be effectively determined using a combination of chromatographic techniques. HPLC with UV/PDA detection serves as a robust method for initial purity assessment and quantification of major components. For higher sensitivity, selectivity, and the structural elucidation of unknown impurities, LC-MS/MS is the method of choice. A systematic approach, as outlined in the workflow, from sample preparation to detailed analysis and reporting, is crucial for ensuring the quality and safety of this active pharmaceutical ingredient. Further studies to characterize the specific impurity profile of this compound are recommended for comprehensive quality control.

References

- 1. New HPLC-MS method for quantitative determination of apovincaminic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Vinpocetine and its Major Active Metabolite Apovincaminic Acid in Rats by UPLC-MS/MS and its Application to the Brain Tissue Distribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 8. Determination of apovincaminic acid in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. joac.info [joac.info]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. veeprho.com [veeprho.com]

The Neuroprotective Role of Apovincaminic Acid Hydrochloride Salt in Cerebrovascular Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincaminic acid, the primary active metabolite of vinpocetine (B1683063), has garnered significant attention for its potential therapeutic applications in cerebrovascular disorders. This technical guide provides an in-depth analysis of the pharmacological properties of apovincaminic acid hydrochloride salt, focusing on its mechanisms of action, relevant signaling pathways, and a summary of key experimental findings. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel neuroprotective agents.

Introduction

Cerebrovascular diseases, including stroke and dementia, represent a major global health burden. A key pathological feature of these conditions is impaired cerebral blood flow and subsequent neuronal damage. Apovincaminic acid, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has been investigated for its cerebral blood-flow enhancing and neuroprotective effects.[1] This document will explore the multifaceted role of its hydrochloride salt form in mitigating the pathological cascades associated with cerebrovascular disorders.

Mechanism of Action

Apovincaminic acid, primarily through its parent compound vinpocetine, exerts its neuroprotective effects via several key mechanisms. These include selective enhancement of cerebral circulation, increased tolerance to hypoxia and ischemia, and improvement of blood rheological properties.[2] The primary molecular targets and pathways are detailed below.

Modulation of Cerebral Blood Flow

Vinpocetine, and by extension its active metabolite apovincaminic acid, selectively increases cerebral blood flow.[3] This is achieved through the inhibition of phosphodiesterase type 1 (PDE1), a Ca2+/calmodulin-dependent enzyme.[2][3][4] Inhibition of PDE1 leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels in the vascular smooth muscle, resulting in vasodilation and reduced resistance of cerebral vessels.[2][5] This targeted action improves oxygen and nutrient delivery to the brain without significantly altering systemic circulation.[2]

Neuroprotection

The neuroprotective properties of apovincaminic acid are attributed to its ability to modulate ion channels and inhibit inflammatory pathways.

-

Inhibition of Voltage-Gated Sodium Channels: Apovincaminic acid has been shown to inhibit voltage-dependent neuronal Na+ channels.[2][3] This action helps to stabilize neuronal membranes and reduce excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[3]

-

Calcium Influx Reduction: By blocking sodium channels, it indirectly inhibits the rise of intracellular Ca2+ levels, a critical step in excitotoxic cell death cascades.[2][6]

-

Anti-inflammatory Effects: A significant aspect of its neuroprotective action is its anti-inflammatory activity. It has been shown to inhibit the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.[3][7]

Signaling Pathways

The therapeutic effects of apovincaminic acid in cerebrovascular disorders can be visualized through its interaction with key signaling pathways.

References

- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 4. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Vinpocetine used for? [synapse.patsnap.com]

- 6. Vinpocetine - Wikipedia [en.wikipedia.org]

- 7. alzdiscovery.org [alzdiscovery.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Apovincaminic Acid Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction